molecular formula C16H10ClNO2 B14113252 (5-(4-Chlorophenyl)oxazol-2-yl)(phenyl)methanone

(5-(4-Chlorophenyl)oxazol-2-yl)(phenyl)methanone

Cat. No.: B14113252
M. Wt: 283.71 g/mol
InChI Key: WNAKLCHKQUIIOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-(4-Chlorophenyl)oxazol-2-yl)(phenyl)methanone: is a chemical compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of an oxazole ring, a phenyl group, and a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(4-Chlorophenyl)oxazol-2-yl)(phenyl)methanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzoyl chloride with phenylacetonitrile in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is typically carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5-(4-Chlorophenyl)oxazol-2-yl)(phenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the oxazole ring or the phenyl groups.

    Substitution: The compound can undergo substitution reactions, particularly at the 4-chlorophenyl group, where the chlorine atom can be replaced by other substituents using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions include various oxazole derivatives with modified functional groups, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(5-(4-Chlorophenyl)oxazol-2-yl)(phenyl)methanone has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (5-(4-Chlorophenyl)oxazol-2-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The oxazole ring and the phenyl groups contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (5-Phenyl-oxazol-2-yl)(phenyl)methanone: Lacks the 4-chlorophenyl group, which may result in different chemical and biological properties.

    (5-(4-Methylphenyl)oxazol-2-yl)(phenyl)methanone: Contains a methyl group instead of a chlorine atom, affecting its reactivity and applications.

    (5-(4-Bromophenyl)oxazol-2-yl)(phenyl)methanone:

Uniqueness

(5-(4-Chlorophenyl)oxazol-2-yl)(phenyl)methanone is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical reactivity and potential biological activities. This structural feature distinguishes it from other similar compounds and contributes to its versatility in various applications.

Properties

Molecular Formula

C16H10ClNO2

Molecular Weight

283.71 g/mol

IUPAC Name

[5-(4-chlorophenyl)-1,3-oxazol-2-yl]-phenylmethanone

InChI

InChI=1S/C16H10ClNO2/c17-13-8-6-11(7-9-13)14-10-18-16(20-14)15(19)12-4-2-1-3-5-12/h1-10H

InChI Key

WNAKLCHKQUIIOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=NC=C(O2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.